molecular formula C17H17F3N6O2S B6542519 1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[4-(trifluoromethyl)benzenesulfonyl]piperazine CAS No. 1021264-16-3

1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[4-(trifluoromethyl)benzenesulfonyl]piperazine

Cat. No. B6542519
CAS RN: 1021264-16-3
M. Wt: 426.4 g/mol
InChI Key: RTRZVTGRJRLCBU-UHFFFAOYSA-N
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Description

The compound “1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[4-(trifluoromethyl)benzenesulfonyl]piperazine” is a complex organic molecule. It contains several functional groups including a triazolopyridazine ring, a piperazine ring, and a trifluoromethylbenzenesulfonyl group .


Synthesis Analysis

The synthesis of similar triazolopyridazine compounds involves various synthetic approaches . One common method involves the cyclization of a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . Another method involves bromination of 2-methyl-3-[4-(arylideneamino)-5-mercapto-4H-[1,2,4]triazol-3-yl]-1H-indoles .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using X-ray crystallography . The molecule contains a five-membered triazole ring fused with a six-membered pyridazine ring .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, the reaction of acid hydrazide with ethyl 2-(N-phenylhydrazono)-3-oxobutanoate has been reported .

Scientific Research Applications

Anticancer Applications

The compound has potential anticancer applications. The triazolothiadiazine derivatives, which are structurally similar to the compound , have been found to exhibit diverse pharmacological activities, including anticancer properties .

Antimicrobial Applications

The compound may also have antimicrobial applications. Triazole-based compounds have been found to be effective against a wide class of Gram-positive and Gram-negative bacteria . This suggests that the compound could potentially be used in the development of new classes of antibacterial agents.

Analgesic and Anti-inflammatory Applications

The compound could potentially be used in the development of analgesic and anti-inflammatory drugs. Triazolothiadiazine derivatives have been found to exhibit these properties .

Antioxidant Applications

The compound may have antioxidant applications. Triazolothiadiazine derivatives have been found to exhibit antioxidant properties .

Antiviral Applications

The compound could potentially be used in the development of antiviral drugs. Triazolothiadiazine derivatives have been found to exhibit antiviral properties .

Enzyme Inhibitor Applications

The compound may have applications as an enzyme inhibitor. Triazolothiadiazine derivatives have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase .

Antitubercular Applications

The compound could potentially be used in the development of antitubercular drugs. Triazolothiadiazine derivatives have been found to exhibit antitubercular properties .

8. Applications in Drug Design and Discovery The compound’s structure–activity relationship makes it biologically important in drug design, discovery, and development . Its hydrogen bond accepting and donating characteristics make it a precise pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, similar compounds have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .

properties

IUPAC Name

3-methyl-6-[4-[4-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N6O2S/c1-12-21-22-15-6-7-16(23-26(12)15)24-8-10-25(11-9-24)29(27,28)14-4-2-13(3-5-14)17(18,19)20/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRZVTGRJRLCBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[4-(trifluoromethyl)benzenesulfonyl]piperazine

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